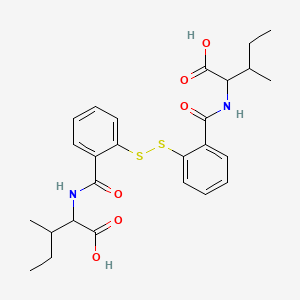
DL-Isoleucine, N,N'-(dithiobis(2,1-phenylenecarbonyl))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-159206 is a nucleocapsid inhibitor that exhibits good antiviral activity against HIV . It is a compound with the following chemical properties:
Molecular Formula: C26H32N2O6S2
Molecular Weight: 532.67 g/mol
CAS Number: 171744-42-6
Preparation Methods
Industrial Production Methods: Similarly, information regarding industrial-scale production methods for PD-159206 is limited. Industrial processes often involve optimization of synthetic routes, scalability, and cost-effectiveness. Researchers and pharmaceutical companies may have proprietary methods for large-scale synthesis.
Chemical Reactions Analysis
PD-159206 likely undergoes various chemical reactions. While exact details are scarce, we can discuss general reaction types:
Oxidation and Reduction: PD-159206 may participate in redox reactions.
Substitution Reactions: It could undergo substitution reactions, replacing functional groups.
Common Reagents and Conditions: Specific reagents and conditions would depend on the reaction type. Further investigation is needed.
Major Products: The products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
PD-159206’s applications extend across scientific fields:
Chemistry: It could serve as a tool compound for studying nucleocapsid interactions.
Biology: Researchers might explore its effects on viral replication and host cell interactions.
Medicine: Investigating its antiviral properties could lead to potential therapeutic applications.
Industry: PD-159206’s use in drug development and antiviral therapies is promising.
Mechanism of Action
The exact mechanism by which PD-159206 exerts its effects remains an active area of research. It likely involves interactions with viral proteins or nucleic acids. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
PD-159206’s uniqueness can be highlighted by comparing it to other compounds with similar properties. Unfortunately, specific similar compounds are not provided in the available information.
Properties
CAS No. |
171744-42-6 |
|---|---|
Molecular Formula |
C26H32N2O6S2 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
2-[[2-[[2-[(1-carboxy-2-methylbutyl)carbamoyl]phenyl]disulfanyl]benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H32N2O6S2/c1-5-15(3)21(25(31)32)27-23(29)17-11-7-9-13-19(17)35-36-20-14-10-8-12-18(20)24(30)28-22(26(33)34)16(4)6-2/h7-16,21-22H,5-6H2,1-4H3,(H,27,29)(H,28,30)(H,31,32)(H,33,34) |
InChI Key |
SUQDXZBTWJQATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(C(C)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)
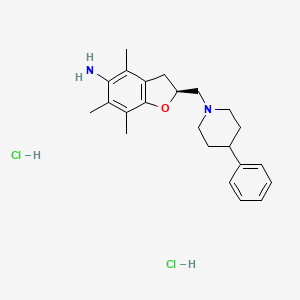
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
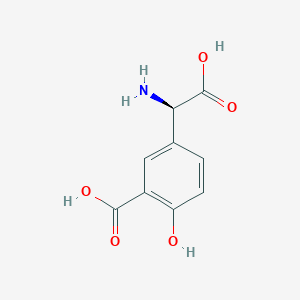
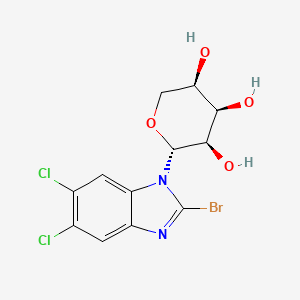
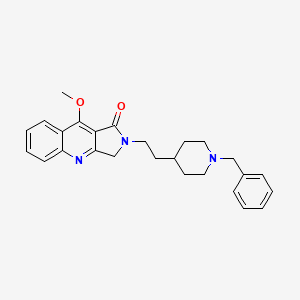
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
